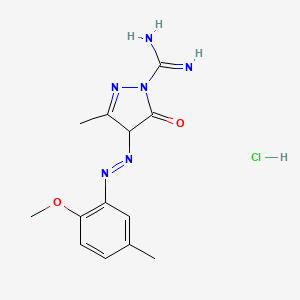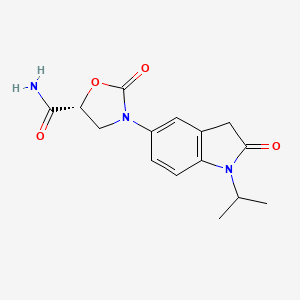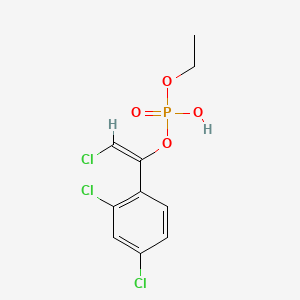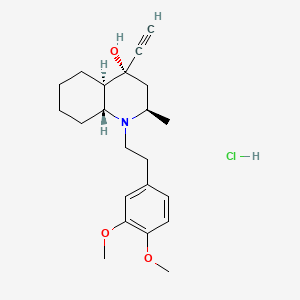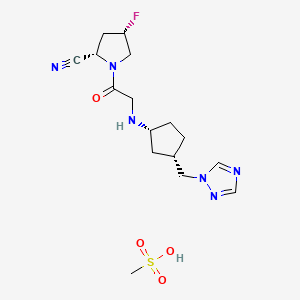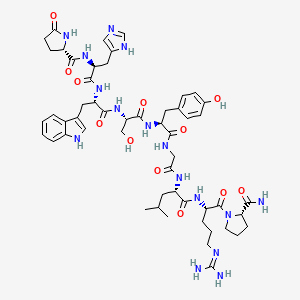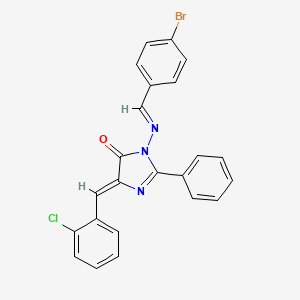
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenyl groups attached to an imidazolinone core. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Imidazolinone Core: The imidazolinone core can be synthesized through the cyclization of appropriate precursors, such as α-amino acids or their derivatives, under acidic or basic conditions.
Introduction of Benzylidene Groups: The benzylidene groups are introduced through condensation reactions with benzaldehyde derivatives. For example, p-bromobenzaldehyde and o-chlorobenzaldehyde can be used to introduce the respective substituents.
Final Assembly: The final compound is obtained by coupling the intermediate products through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include oxidized derivatives of the benzylidene groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the imidazolinone ring or the benzylidene groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new imidazolinone derivatives with potential biological activities.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and chlorine substituents may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one can be compared with other imidazolinone derivatives, such as:
1-((p-Methylbenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one: This compound has a methyl group instead of a bromine group, which may affect its chemical reactivity and biological activity.
1-((p-Bromobenzylidene)amino)-4-(o-methylbenzylidene)-2-phenyl-2-imidazolin-5-one: This compound has a methyl group instead of a chlorine group, leading to differences in its chemical and biological properties.
1-((p-Bromobenzylidene)amino)-4-(o-chlorobenzylidene)-2-phenyl-2-imidazolin-5-thione: This compound has a thione group instead of an imidazolinone ring, which may result in distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical properties and potential biological activities.
Propiedades
Número CAS |
126293-37-6 |
|---|---|
Fórmula molecular |
C23H15BrClN3O |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(2-chlorophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)15-26-28-22(17-6-2-1-3-7-17)27-21(23(28)29)14-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
Clave InChI |
BDHKCJYCOSHHKR-IKCALLGASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2N=CC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


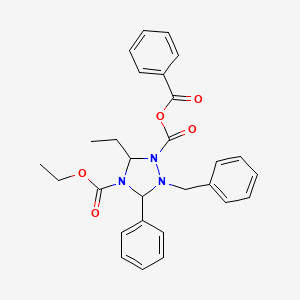
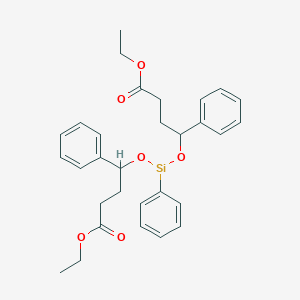
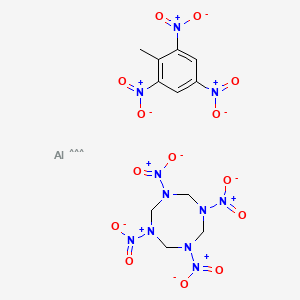
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)


